molecular formula C13H7Cl2F2NO B12637555 N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide CAS No. 1421262-25-0

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide

Cat. No.: B12637555
CAS No.: 1421262-25-0
M. Wt: 302.10 g/mol
InChI Key: YJZZCBHSOOMSGY-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of dichlorophenyl and difluorobenzamide groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is unique due to the presence of both dichlorophenyl and difluorobenzamide groups, which confer specific chemical and biological properties

Biological Activity

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is a synthetic organic compound notable for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide framework with dichloro and difluoro substituents. The presence of these halogen atoms enhances the compound's lipophilicity and bioavailability, which are critical for its biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been investigated as an inhibitor of enzymes such as neuraminidase, which plays a crucial role in viral infections like influenza. The halogen substituents may enhance binding interactions through hydrophobic effects and halogen bonding.
  • Cellular Interaction : Studies suggest that the compound can interact with various cellular targets, potentially leading to anti-cancer properties. The unique arrangement of functional groups allows for specific interactions with proteins involved in cell signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structures to this compound can inhibit viral replication. For example, studies have shown that halogenated compounds can effectively inhibit neuraminidase activity, which is essential for the spread of influenza viruses.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This property makes it a candidate for further investigation in cancer therapy.

Antibacterial Activity

Recent studies have evaluated derivatives of 2,6-difluorobenzamide against various bacterial strains. Notably, some analogs have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) below 10 µg/mL . This highlights the potential of this compound and its derivatives as antibacterial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2,6-difluorobenzamideCHClFNOContains a single chlorine atom; less lipophilic
N-(3-bromophenyl)-2,6-difluorobenzamideCHBrFNOBromine substitution may enhance biological activity
N-(2-fluorophenyl)-4-chloro-3-methylbenzamideCHClFNODifferent substitution pattern; may exhibit different reactivity

The presence of both dichloro and difluoro groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

  • Antiviral Activity : In vitro studies demonstrated that this compound effectively reduced viral titers in infected cell cultures by inhibiting neuraminidase activity. This suggests potential therapeutic applications in treating influenza.
  • Anticancer Research : A study evaluating the cytotoxic effects of various benzamide derivatives found that those containing dichloro and difluoro substitutions exhibited significantly higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts.

Properties

CAS No.

1421262-25-0

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19)

InChI Key

YJZZCBHSOOMSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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